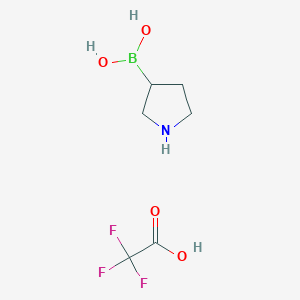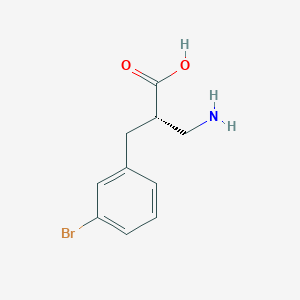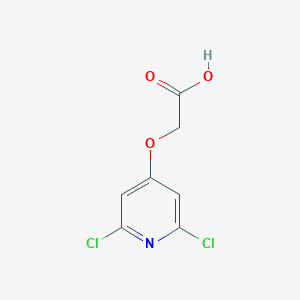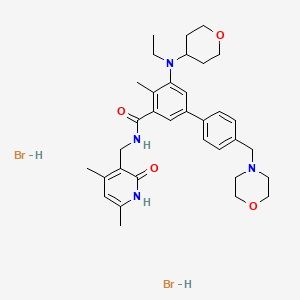![molecular formula C6H4BrN3O B12963621 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12963621.png)
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a carbonyl group at the 2nd position of the imidazo[4,5-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the halogenation of imidazo[4,5-b]pyridin-2-one derivatives. One common method is the bromination of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one using bromine or N-bromosuccinimide (NBS) in acetic acid at elevated temperatures (90–95°C) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Oxidized forms of the compound, potentially introducing additional functional groups.
Reduction: Reduced forms, possibly altering the imidazo[4,5-b]pyridine ring system.
Aplicaciones Científicas De Investigación
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and carbonyl functional groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: The parent compound without the bromine substitution.
7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A similar compound with a chlorine atom instead of bromine.
7-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A similar compound with an iodine atom instead of bromine.
Uniqueness
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific bromine substitution, which can influence its reactivity and biological activity compared to other halogenated derivatives.
Propiedades
Fórmula molecular |
C6H4BrN3O |
|---|---|
Peso molecular |
214.02 g/mol |
Nombre IUPAC |
7-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11) |
Clave InChI |
WATFIAUOQUIJGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1Br)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
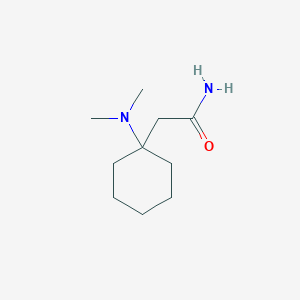
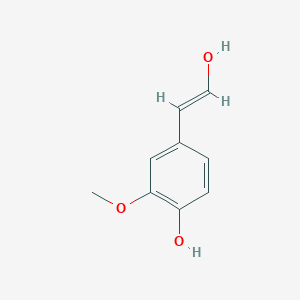
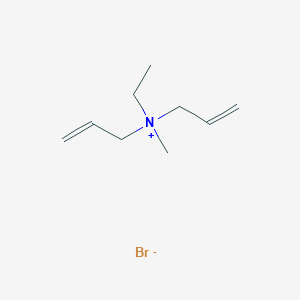
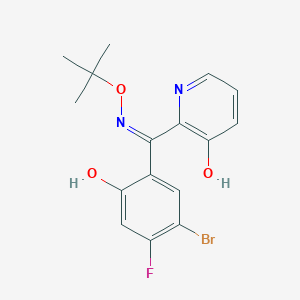
![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)

